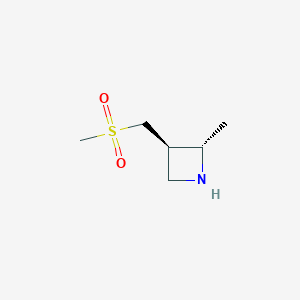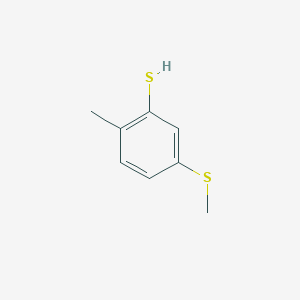
2-Methyl-5-(methylthio)benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10S2. It is a derivative of benzenethiol, featuring a methyl group and a methylthio group attached to the benzene ring. This compound is known for its distinct sulfur-containing functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzenethiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the use of thiolation reactions, where a suitable thiolating agent is used to introduce the methylthio group onto the benzene ring. This can be achieved using reagents such as methylthiol or dimethyl disulfide under appropriate reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(methylthio)benzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents. Its distinct sulfurous odor makes it a useful additive in certain industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(methylthio)benzenethiol involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing functional groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to form covalent bonds with nucleophilic sites on proteins and enzymes can modulate their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzenethiol: Lacks the methylthio group, resulting in different reactivity and properties.
4-Methylbenzenethiol: The methyl group is positioned differently on the benzene ring, leading to variations in chemical behavior.
2-Methyl-4-(methylthio)benzenethiol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-Methyl-5-(methylthio)benzenethiol is unique due to the specific positioning of its methyl and methylthio groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1349716-16-0 |
|---|---|
Formule moléculaire |
C8H10S2 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
2-methyl-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C8H10S2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 |
Clé InChI |
PSDWXGKLWHEYCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



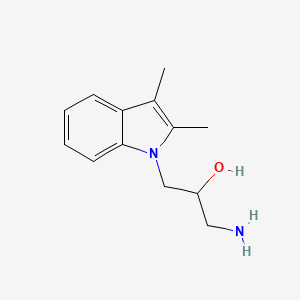


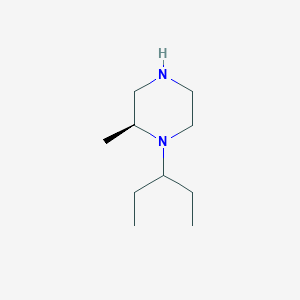
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
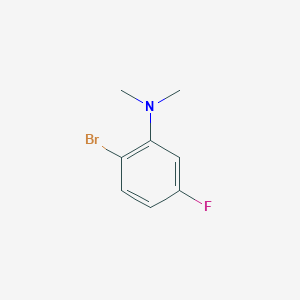

![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
